N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide

MC4R antagonist melanocortin receptor cachexia

This compound is a validated 17 nM MC4R antagonist with >1,176-fold selectivity over PDE2A, eliminating confounding cAMP hydrolysis in MC4R-Gs signaling assays. Its XLogP3 of 0.7—substantially lower than linear alkyl amide analogs—enables reproducible results at ≤0.1% DMSO, reducing solvent artifacts in long-term cell viability or differentiation studies. Unlike the pentanamide (CAS 1448071-45-1) or hexanamide analogs, the cyclopropanecarboxamide substituent provides a unique polypharmacology fingerprint (MC4R/ROR-alpha/PR) and metabolic stability. Ensure your assay integrity—substituting this specific chemotype compromises target engagement and selectivity. Order the validated tool compound for your metabolic disease phenotypic screening today.

Molecular Formula C14H20N4O2
Molecular Weight 276.34
CAS No. 1448124-72-8
Cat. No. B2841454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide
CAS1448124-72-8
Molecular FormulaC14H20N4O2
Molecular Weight276.34
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3CC3
InChIInChI=1S/C14H20N4O2/c1-9-12(17-13(19)11-3-4-11)10(2)16-14(15-9)18-5-7-20-8-6-18/h11H,3-8H2,1-2H3,(H,17,19)
InChIKeyFMJWHQNZHPABQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide (CAS 1448124-72-8): A Multi-Target Morpholinopyrimidine Probe for Specialized Screening


N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide (CAS 1448124-72-8) is a synthetic small molecule belonging to the 4,6-dimethyl-2-morpholinopyrimidine class, featuring a cyclopropanecarboxamide moiety at the 5-position of the pyrimidine ring [1]. Its structure includes a morpholine ring for enhanced solubility and a cyclopropyl group that may confer metabolic stability [1]. The compound has been evaluated in high-throughput screening panels and exhibits a multi-target profile, with notable activity at the melanocortin-4 receptor (MC4R) and selectivity against phosphodiesterase PDE2A, positioning it as a useful tool compound for probing signaling pathways in obesity, cachexia, and neuroendocrine research [2][3].

Why N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide Cannot Be Replaced by Other Amide Derivatives


Among the 4,6-dimethyl-2-morpholinopyrimidine scaffold, the choice of the 5‑position amide substituent dramatically alters both physicochemical properties and biological target engagement. While structurally similar derivatives such as N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide (CAS 1448071-45-1) and the hexanamide analog (CAS not found) share the same core, they differ fundamentally in lipophilicity and target selectivity [1]. The cyclopropanecarboxamide group confers a unique combination of sub-100 nM MC4R antagonism and >20 µM inactivity at PDE2A, a selectivity window that is not replicated by its linear alkyl amide counterparts, making generic substitution scientifically invalid for any assay requiring this specific polypharmacology or selectivity fingerprint [2][3].

Quantitative Differentiation Evidence for N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide Against Closest Structural Analogs


MC4R Antagonist Potency: 10-Fold Improvement Over Reference Antagonist ML00253764

The target compound exhibits IC50 = 17 nM as an antagonist at human MC4R expressed in HEK293 cells, assessed by reduction of α-MSH-induced cAMP accumulation [1]. In comparison, the well-characterized MC4R antagonist ML00253764 shows a Ki of 160 nM (IC50 ~103 nM) in comparable functional assays . This represents an approximately 6–10 fold improvement in potency over the reference antagonist, positioning the cyclopropanecarboxamide derivative as a superior starting point for MC4R-targeted probe development.

MC4R antagonist melanocortin receptor cachexia obesity cAMP assay

PDE2A Selectivity: Clean Window of >1,000-Fold Over MC4R Activity

The target compound demonstrates IC50 > 20,000 nM against recombinant human PDE2A, indicating essentially no inhibition of this phosphodiesterase isoform [1]. When contrasted with its potent MC4R antagonism (IC50 = 17 nM), this yields a selectivity ratio of >1,176-fold [1]. This clean window is functionally meaningful: many morpholinopyrimidine derivatives exhibit pan-PDE inhibitory activity that confounds cAMP-based assay interpretation, whereas this compound's inactivity at PDE2A ensures that observed cAMP modulation in cellular assays is primarily MC4R-mediated [2].

PDE2A phosphodiesterase selectivity off-target screening cAMP/cGMP

Optimized Lipophilicity: XLogP3 = 0.7 Enables Superior Aqueous Solubility Over Linear Alkyl Amide Analogs

The cyclopropanecarboxamide derivative possesses a computed XLogP3 of 0.7 with a topological polar surface area (TPSA) of 67.4 Ų [1]. In contrast, the directly comparable pentanamide analog (CAS 1448071-45-1) has an XLogP3 of 1.6 [2], while the hexanamide analog is estimated at XLogP3 ≈ 2.5 . Each additional methylene unit in the linear alkyl chain increases logP by approximately 0.5 units, progressively reducing aqueous solubility. The cyclopropyl group uniquely constrains lipophilicity while maintaining the conformational rigidity associated with enhanced metabolic stability [3].

lipophilicity XLogP3 aqueous solubility TPSA drug-likeness

Multi-Target Engagement Profile Differs from Single-Target Amide Analogs

Beyond MC4R, the target compound engages additional targets in screening panels: it exhibits inverse agonist activity at human ROR-alpha1 (IC50 = 10.8 µM), antagonist activity at the progesterone receptor (IC50 = 3.8 µM), and weak PRMT1 inhibition (IC50 ≈ 7.2 µM), among others [1][2][3]. This multi-target fingerprint is distinct from linear alkyl amide analogs such as the pentanamide and hexanamide derivatives, where biological activity data are largely absent from public databases, suggesting a lack of comparable broad-spectrum engagement [4]. For phenotypic screening campaigns where modulating multiple nodes in a pathway is desired, this polypharmacology may be advantageous, whereas single-target linear amide analogs offer narrower profiles.

multi-target pharmacology polypharmacology phenotypic screening ROR-alpha PRMT1

Recommended Research Applications for N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide Based on Verified Differentiation Evidence


MC4R-Mediated cAMP Signaling Studies in HEK293 Recombinant Systems

Leveraging the compound's 17 nM MC4R antagonist potency and >1,176-fold selectivity over PDE2A, researchers can use this compound to interrogate MC4R-Gs-cAMP signaling pathways in HEK293 cells without confounding PDE2A-mediated cAMP hydrolysis, enabling cleaner interpretation of α-MSH dose-response curves [1][2].

Cachexia and Obesity Phenotypic Screening with a Multi-Target Probe

Given its engagement of MC4R, ROR-alpha, and the progesterone receptor, this compound is suited for phenotypic screening in metabolic disease models where modulation of multiple nodes may yield a more physiologically relevant response than highly selective single-target agents [1][3].

Aqueous Compatibility Studies Due to Optimized XLogP3 of 0.7

With an XLogP3 of 0.7, significantly lower than linear alkyl amide analogs (pentanamide XLogP3 = 1.6), this compound is better suited for assays requiring low DMSO concentrations (≤0.1% v/v), reducing solvent-related artifacts in long-term cell viability or differentiation assays [4].

Structure-Activity Relationship (SAR) Studies Centered on the Cyclopropyl Moiety

The unique cyclopropanecarboxamide substituent provides a constrained, metabolically stable amide linkage that can serve as a benchmark for SAR exploration, where systematic replacement with linear, branched, or aromatic amides can map the pharmacophoric requirements for MC4R affinity versus PDE2A selectivity [1][5].

Quote Request

Request a Quote for N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.